9-(2H-1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
“9-(2H-1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is a complex organic compound that features a purine core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “9-(2H-1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” typically involves multi-step organic synthesis. The key steps may include:
Formation of the purine core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional group modifications: Introduction of the benzodioxol and hydroxyphenyl groups through substitution reactions.
Final assembly: Coupling reactions to attach the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyphenyl group.
Reduction: Reduction reactions could target the oxo group in the purine ring.
Substitution: Electrophilic or nucleophilic substitution reactions could modify the benzodioxol or hydroxyphenyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group could yield quinones, while reduction of the oxo group could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of novel compounds: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme inhibition: Possible applications as an inhibitor of specific enzymes due to its purine structure.
Drug development: Exploration of its pharmacological properties for therapeutic use.
Medicine
Anticancer research: Investigation of its potential as an anticancer agent.
Antiviral research: Study of its efficacy against viral infections.
Industry
Material science: Use in the development of new materials with specific properties.
Chemical sensors: Application in the design of sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of “9-(2H-1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate with mild stimulant effects.
Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.
Uniqueness
“9-(2H-1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide” is unique due to its specific functional groups and potential for diverse applications. Its combination of a purine core with benzodioxol and hydroxyphenyl groups may confer unique biological and chemical properties not found in other similar compounds.
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-(2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N5O5/c20-16(26)14-15-18(23-17(21-14)10-3-1-2-4-11(10)25)24(19(27)22-15)9-5-6-12-13(7-9)29-8-28-12/h1-7,25H,8H2,(H2,20,26)(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPODZOITLZDQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC=CC=C5O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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